molecular formula C18H18N2O3 B14019728 4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione CAS No. 76734-01-5

4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione

Cat. No.: B14019728
CAS No.: 76734-01-5
M. Wt: 310.3 g/mol
InChI Key: MRKYSUXATQGHIX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group and a methylpyridinyl group attached to a piperidine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Core: The piperidine-2,6-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide and a base.

    Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a methylpyridinyl boronic acid or halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-(pyridin-2-yl)piperidine-2,6-dione: Lacks the methyl group on the pyridinyl ring.

    4-(4-Methoxyphenyl)-1-(6-chloropyridin-2-yl)piperidine-2,6-dione: Contains a chlorine atom instead of a methyl group on the pyridinyl ring.

Uniqueness

4-(4-Methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione is unique due to the presence of both the methoxyphenyl and methylpyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Properties

CAS No.

76734-01-5

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-(6-methylpyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-5-16(19-12)20-17(21)10-14(11-18(20)22)13-6-8-15(23-2)9-7-13/h3-9,14H,10-11H2,1-2H3

InChI Key

MRKYSUXATQGHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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